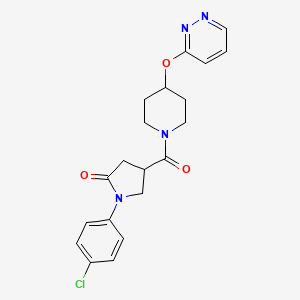
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, identified by CAS number 1797062-91-9, is a synthetic compound with a complex molecular structure characterized by a molecular formula of C20H21ClN4O3 and a molecular weight of approximately 400.86 g/mol. This compound has garnered interest in the pharmaceutical field due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific enzymes and receptors. The presence of the pyridazin-3-yloxy and piperidine moieties suggests potential interactions that may modulate biochemical pathways relevant to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease progression, akin to other piperidine derivatives known for their biological activity .
- Receptor Modulation: It may activate or inhibit specific receptors, triggering beneficial cellular responses .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antiviral Activity: Some derivatives have shown promise as antiviral agents, particularly against viral infections .
- Anticancer Properties: Compounds containing piperidine and pyridazine rings have been evaluated for their anticancer effects, demonstrating significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects: The anti-inflammatory potential is also notable, with studies indicating effectiveness in reducing inflammation markers .
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted that derivatives with similar structural frameworks demonstrated antiviral activity at low micromolar concentrations against specific viral strains. For instance, compounds showed EC50 values ranging from 0.20 to 0.35 μM in cellular assays .
- Cytotoxicity in Cancer Cells : In vitro studies reported IC50 values for similar compounds ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
- Enzyme Inhibition Studies : The synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and managing urea cycle disorders .
Data Table of Biological Activities
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-3-5-16(6-4-15)25-13-14(12-19(25)26)20(27)24-10-7-17(8-11-24)28-18-2-1-9-22-23-18/h1-6,9,14,17H,7-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPZSAOZGVPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














